

Introduction: The Significance of the Quinoline Scaffold

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Compound of Interest

Compound Name: 3-Iodoquinolin-4-OL

CAS No.: 64965-48-6

Cat. No.: B1355585

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The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.^[1] Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.^{[1][2]} The compound **3-iodoquinolin-4-ol** is a particularly interesting derivative. The presence of the iodine atom at the 3-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the 4-ol (or 4-oxo) group is crucial for its electronic properties and potential biological interactions. Accurate structural characterization is paramount for any downstream application, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.^[3]

This guide provides a comprehensive framework for understanding and interpreting the infrared spectrum of **3-iodoquinolin-4-ol**. We will delve into the underlying principles, present a robust experimental workflow, and offer a detailed, predictive analysis of the key spectral features. A central theme of this analysis is the concept of tautomerism, which is critical to correctly interpreting the vibrational data of this molecule.

The Structural Duality: Keto-Enol Tautomerism in 3-Iodoquinolin-4-ol

Before analyzing its vibrational spectrum, it is essential to understand that **3-iodoquinolin-4-ol** can exist in two interconverting isomeric forms, known as tautomers: the enol form (3-iodo-4-hydroxyquinoline) and the keto form (3-iodo-1H-quinolin-4-one).[4] This equilibrium is fundamental to the chemistry of 4-quinolinols.[5][6]

The predominant tautomer can vary depending on the physical state (solid, liquid, gas) and the solvent environment.[6] In the solid state, which is typically analyzed by IR spectroscopy, the keto (quinolin-4-one) form is often favored due to its ability to form strong intermolecular hydrogen bonds.[5] Theoretical calculations on related quinolone esters also show that while the hydroxyquinoline (enol) form may be more stable for an isolated molecule, the keto form is prevalent in condensed phases.[6][7] The IR spectrum will be a direct reflection of the dominant tautomeric form present in the sample.

Caption: Tautomeric equilibrium of **3-iodoquinolin-4-ol**.

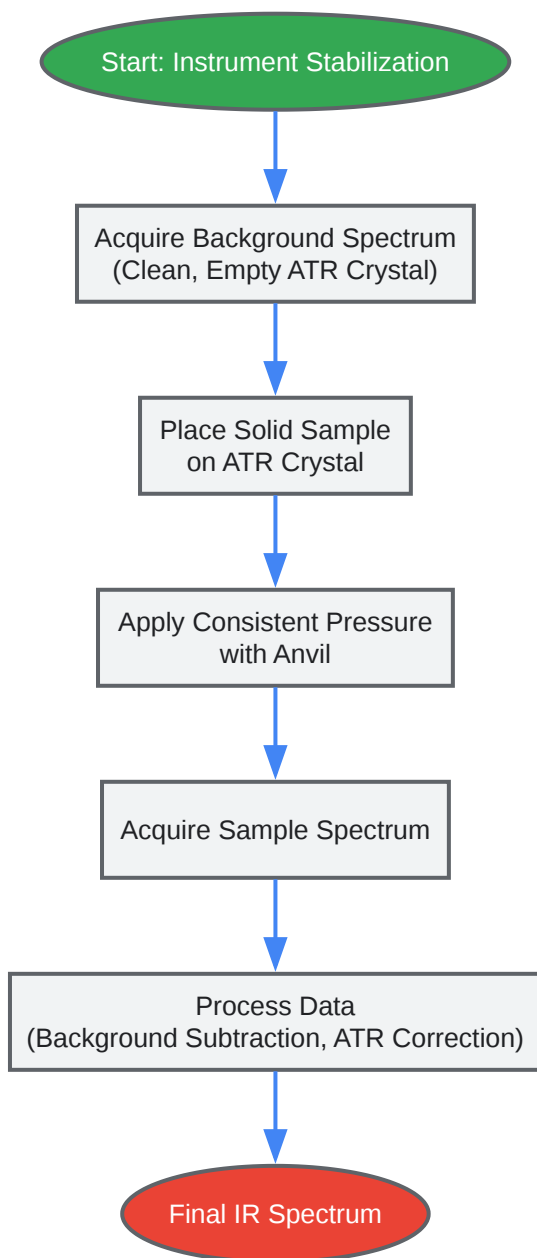
Experimental Protocol: A Validated Workflow for High-Quality Spectral Acquisition

The acquisition of a clean, interpretable IR spectrum relies on a meticulous and validated experimental procedure. The following protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR, a modern and highly efficient method for analyzing solid samples.[3]

Step-by-Step Methodology

- Instrument Preparation:
 - Power on the FTIR spectrometer (e.g., a Thermo Scientific Nicolet iS50 or similar) and allow the infrared source and detector to stabilize for at least 30 minutes. This ensures a stable energy output and minimizes drift.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, which show strong IR absorptions.

- Background Spectrum Acquisition:
 - Ensure the ATR crystal (typically diamond) is clean. Clean with a soft-bristled brush or a lint-free wipe lightly moistened with a volatile solvent like isopropanol, then allow it to dry completely.
 - Lower the ATR anvil to make contact with the empty, clean crystal.
 - Acquire a background spectrum. This scan measures the instrumental and environmental absorbance, which will be digitally subtracted from the sample spectrum. A typical setting is the co-addition of 64 scans at a resolution of 4 cm^{-1} .
- Sample Analysis:
 - Place a small amount (1-2 mg) of the solid **3-iodoquinolin-4-ol** powder onto the center of the ATR crystal.
 - Lower the anvil and apply consistent pressure using the built-in pressure clamp. This ensures intimate contact between the sample and the crystal, which is critical for a strong signal.
 - Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm^{-1} resolution).
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.[\[3\]](#)



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Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.

Predictive Analysis of the 3-Iodoquinolin-4-ol IR Spectrum

The infrared spectrum is a unique molecular fingerprint.^[8] While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features by analyzing the

vibrational modes of its constituent functional groups and considering the influence of its tautomeric forms.[8][9] The analysis is divided into the principal regions of the mid-IR spectrum.
[9]

High Wavenumber Region (4000 cm^{-1} - 2500 cm^{-1})

This region is dominated by stretching vibrations of bonds to hydrogen.[9] It provides the most definitive evidence for the dominant tautomer.

- N-H and O-H Stretching:
 - Keto Form: A moderate to sharp peak is expected in the 3400-3200 cm^{-1} range, corresponding to the N-H stretching vibration of the quinolone ring.[10] Intermolecular hydrogen bonding in the solid state would likely broaden this peak.
 - Enol Form: A strong, very broad absorption centered around 3550-3200 cm^{-1} would be characteristic of the O-H stretching vibration of the hydroxyl group, broadened significantly by hydrogen bonding.[10]
- C-H Stretching:
 - Absorptions just above 3000 cm^{-1} (typically 3100-3000 cm^{-1}) are expected for the aromatic C-H stretches of the quinoline ring system.[9]

Double Bond & Aromatic Region (2000 cm^{-1} - 1500 cm^{-1})

This region is crucial for identifying carbonyl groups and aromatic ring vibrations.[9]

- C=O Stretching (Keto Form): The most intense and unambiguous peak for the keto tautomer will be the carbonyl (C=O) stretch. This is expected to be a very strong, sharp absorption in the 1680-1650 cm^{-1} range.[3][9] Its exact position can be influenced by hydrogen bonding and conjugation within the ring system.
- C=C and C=N Stretching: Both tautomers will exhibit a series of medium to strong absorptions between 1620 cm^{-1} and 1500 cm^{-1} . These correspond to the complex stretching vibrations of the C=C and C=N bonds within the fused aromatic rings.[3]

Fingerprint Region (1500 cm^{-1} - 500 cm^{-1})

This region contains a high density of peaks from various bending and stretching vibrations, making it unique for each molecule.[9] While complex, several key vibrations can be predicted.

- C-O Stretching (Enol Form): The enol form would display a strong peak in the 1300-1200 cm^{-1} range, attributed to the stretching of the aryl C-O single bond.[10]
- C-N Stretching: A peak corresponding to the C-N stretch is expected between 1200-1029 cm^{-1} . [10]
- Aromatic C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the aromatic substitution pattern. For the tetrasubstituted benzene portion of the ring, these bands typically appear in the 900-700 cm^{-1} range.[11]
- C-I Stretching: The carbon-iodine bond is heavy and weak, resulting in a low-frequency vibration. The C-I stretch is expected to appear at the low end of the mid-IR range, typically between 600-500 cm^{-1} . [12] Its observation may depend on the operational range of the spectrometer.

Summary of Predicted Vibrational Bands

The following table summarizes the expected key IR absorption bands for **3-iodoquinolin-4-ol**, highlighting the distinguishing features of each tautomer.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode	Tautomer Assignment
3400 - 3200	Medium	N-H Stretch (H-bonded)	Keto
3550 - 3200	Strong, Broad	O-H Stretch (H-bonded)	Enol
3100 - 3000	Medium	Aromatic C-H Stretch	Both
1680 - 1650	Strong	C=O Stretch (Amide/Ketone)	Keto
1620 - 1500	Medium-Strong	Aromatic C=C and C=N Stretches	Both
1300 - 1200	Strong	Aryl C-O Stretch	Enol
900 - 700	Medium	Aromatic C-H Out-of-Plane Bending	Both
600 - 500	Weak-Medium	C-I Stretch	Both

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of **3-iodoquinolin-4-ol**. A successful interpretation hinges on a robust experimental technique and, most critically, a thorough understanding of the keto-enol tautomerism inherent to the 4-quinolinol structure. The presence of a strong carbonyl (C=O) absorption near 1660 cm⁻¹ alongside an N-H stretch above 3200 cm⁻¹ would provide compelling evidence for the dominance of the 3-iodo-1H-quinolin-4-one (keto) form in the solid state. Conversely, the absence of this carbonyl peak and the presence of a very broad O-H band and a C-O stretch would indicate the 3-iodo-4-hydroxyquinoline (enol) form. This predictive guide provides researchers and drug development professionals with the foundational knowledge to confidently acquire and interpret the IR spectrum of this valuable synthetic intermediate, ensuring its structural integrity for future applications.

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